4-(1-Hydroxyethyl)-2,6-dimethoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

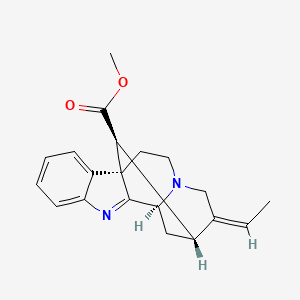

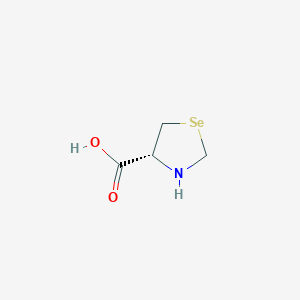

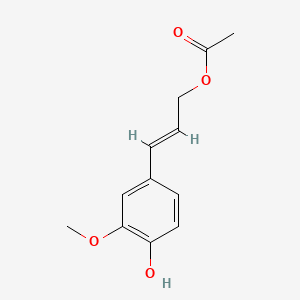

1-(4-hydroxy-3,5-dimethoxyphenyl)ethanol is a member of the class of benzyl alcohols that is ethanol substituted by a phenyl group at position 1 which in turn is substituted by methoxy groups at positions 3 and 5 and a hydroxy group at position 4 respectively. It is a member of phenols, a dimethoxybenzene and a member of benzyl alcohols.

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various enzymes and proteins

Mode of Action

For instance, they can react with aldehydes to form oximes or hydrazones . The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

One study mentions the formation of 4-hydroxy-3-(1-hydroxyethyl)quinolin-2-ones, which dehydrate upon heating in a basic medium to furnish a highly electrophilic quinone methide intermediate . This suggests that the compound may be involved in redox reactions and could potentially influence related biochemical pathways.

Pharmacokinetics

Similar compounds, such as hydroxyethyl starches, have been studied extensively . These studies suggest that the pharmacokinetic properties of 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol could be influenced by factors such as its molecular weight and the degree of substitution.

Result of Action

Similar compounds have been shown to have various biological activities, suggesting that this compound could potentially have similar effects .

Action Environment

It’s known that environmental factors such as ph, temperature, and the presence of other compounds can influence the activity and stability of similar compounds .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-(1-Hydroxyethyl)-2,6-dimethoxyphenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The interaction with these enzymes can lead to the formation of reactive oxygen species, which can further participate in oxidative stress-related pathways. Additionally, this compound can bind to certain proteins, influencing their function and stability.

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in antioxidant defense mechanisms . By modulating these pathways, this compound can enhance the cell’s ability to counteract oxidative stress. Furthermore, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, either inhibiting or activating their function . This binding can lead to changes in enzyme activity, which in turn affects the biochemical pathways in which these enzymes are involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of various degradation products. These products can have different biochemical properties and may exert distinct effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant defense mechanisms . At higher doses, it may exhibit toxic or adverse effects. For instance, high doses of this compound can lead to oxidative stress and damage to cellular components. It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in different biochemical reactions, influencing metabolic flux and metabolite levels within the cell. Additionally, this compound can interact with cofactors such as NADH and NADPH, which play crucial roles in cellular redox reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization within the cell. Once inside the cell, this compound can bind to various proteins, influencing its distribution and accumulation in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can participate in mitochondrial metabolism and influence the production of reactive oxygen species. The precise localization of this compound is essential for its role in various biochemical processes.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol involves the alkylation of 2,6-dimethoxyphenol with 1-chloro-2-hydroxyethane in the presence of a base.", "Starting Materials": [ "2,6-dimethoxyphenol", "1-chloro-2-hydroxyethane", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 2,6-dimethoxyphenol to a reaction flask", "Add 1-chloro-2-hydroxyethane to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] } | |

Numéro CAS |

33900-62-8 |

Formule moléculaire |

C10H14O4 |

Poids moléculaire |

198.22 g/mol |

Nom IUPAC |

4-(2-hydroxyethyl)-2,6-dimethoxyphenol |

InChI |

InChI=1S/C10H14O4/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12/h5-6,11-12H,3-4H2,1-2H3 |

Clé InChI |

BZMWVTKTSDHGBF-UHFFFAOYSA-N |

SMILES |

CC(C1=CC(=C(C(=C1)OC)O)OC)O |

SMILES canonique |

COC1=CC(=CC(=C1O)OC)CCO |

Synonymes |

alpha-methylsyringylalcohol methylsyringylalcohol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

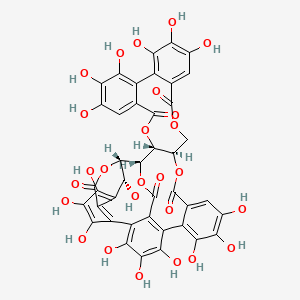

![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252812.png)

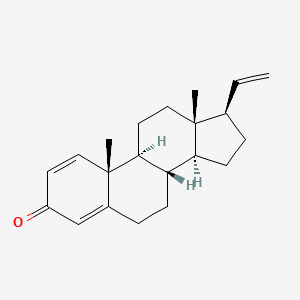

![11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1252816.png)

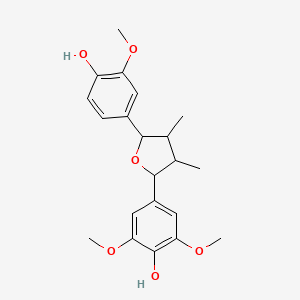

![(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione](/img/structure/B1252825.png)